molecular formula C8H7NO5 B8696838 1-(3,4-Dihydroxy-5-nitro-phenyl)-ethanone

1-(3,4-Dihydroxy-5-nitro-phenyl)-ethanone

Cat. No. B8696838
M. Wt: 197.14 g/mol
InChI Key: RZTRFWLYXYIRAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dihydroxy-5-nitro-phenyl)-ethanone is a useful research compound. Its molecular formula is C8H7NO5 and its molecular weight is 197.14 g/mol. The purity is usually 95%.
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properties

Product Name

1-(3,4-Dihydroxy-5-nitro-phenyl)-ethanone

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

IUPAC Name

1-(3,4-dihydroxy-5-nitrophenyl)ethanone

InChI

InChI=1S/C8H7NO5/c1-4(10)5-2-6(9(13)14)8(12)7(11)3-5/h2-3,11-12H,1H3

InChI Key

RZTRFWLYXYIRAX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2 g of 3',4'-dimethoxy-5'-nitroacetophenone are treated with 30 ml of constant-boiling hydrobromic acid and stirred at 140° for 2.5 hours. After cooling the mixture is poured into 200 ml of ice-water and extracted three times with 100 ml of ethyl acetate each time. The organic phase is washed twice with 25 ml of sodium chloride solution each time, dried over sodium sulfate and evaporated. The product obtained is filtered with ethyl acetate over a 20-fold amount of silica gel. By recrystallization of the material obtained from water there is obtained 3',4'-dihydroxy-5'-nitroacetophenone in the form of yellow crystals of m.p. 159°-160°.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution containing 19.9 g of the product obtained in Example 18 in 200 ml of acetic acid and 200 ml of 48% hydrobromic acid was refluxed for 5 h. 500 ml of a saturated solution of sodium sulfate was added to the reaction mixture and the same was let stand overnight at 5° C. The solution was extracted with ether. The ether phase was washed with 200 ml of water, dried and the solvent evaporated in vacuo. The residue was crystallized from isopropanol. Yield 10.2 g (55 m.p. 155°-159° C.
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
saturated solution
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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